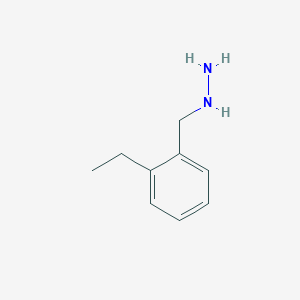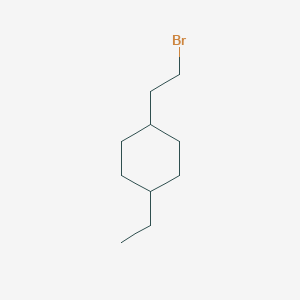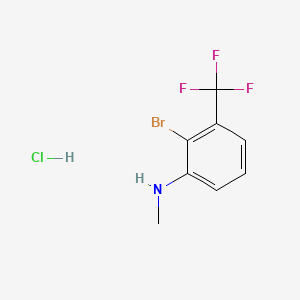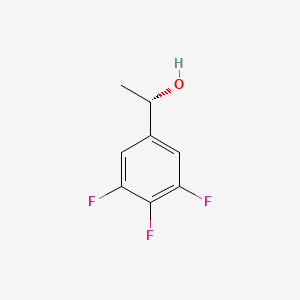
(alphaS)-3,4,5-Trifluoro-alpha-methylbenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3,4,5-trifluorobenzaldehyde.
Reduction Reaction: The aldehyde group of 3,4,5-trifluorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the desired (1S)-enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The chiral resolution step can be optimized using advanced techniques such as chiral chromatography or enzymatic resolution.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 3,4,5-trifluoroacetophenone or 3,4,5-trifluorobenzoic acid.
Reduction: Formation of 3,4,5-trifluorophenylethane.
Substitution: Formation of nitro or halogenated derivatives of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol.
Applications De Recherche Scientifique
(1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its trifluorophenyl group imparts unique electronic properties to the resulting compounds.
Biology: Investigated for its potential as a bioactive molecule. The trifluorophenyl group can enhance the biological activity and metabolic stability of pharmaceuticals.
Medicine: Explored for its potential use in drug development. The compound’s unique structure may contribute to the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its trifluorophenyl group can improve the performance of polymers and other industrial products.
Mécanisme D'action
The mechanism of action of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity, leading to improved efficacy. The exact pathways involved may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
(1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol: can be compared with other similar compounds, such as:
(1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol: Similar structure but with different fluorine substitution pattern, leading to different electronic properties.
(1S)-1-(3,4-difluorophenyl)ethan-1-ol: Lacks one fluorine atom, resulting in different reactivity and biological activity.
(1S)-1-(3,5-difluorophenyl)ethan-1-ol: Another difluorinated analog with distinct properties.
The uniqueness of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol lies in its specific trifluorophenyl substitution pattern, which imparts unique electronic and steric properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H7F3O |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
(1S)-1-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3/t4-/m0/s1 |
Clé InChI |
NAYLCQZIPKCMBT-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C(=C1)F)F)F)O |
SMILES canonique |
CC(C1=CC(=C(C(=C1)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)

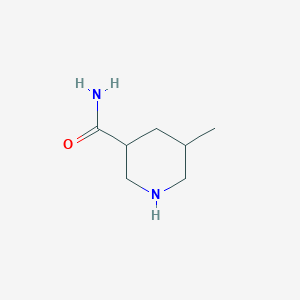
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
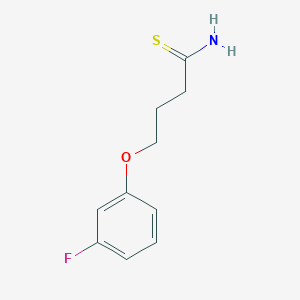
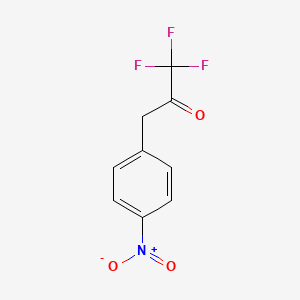
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
